4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid: is an organic compound with the molecular formula C14H12FNO4S and a molecular weight of 309.31 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with a fluorine and methyl group substitution on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzenesulfonamide and benzoic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine substitution on the aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
- 4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid
- 3-Fluoro-4-(methylsulphonyl)benzoic acid
- 3-Fluoro-4-methylphenylboronic acid
Comparison:
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both sulfonamide and benzoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[(3-fluoro-4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-2-5-11(8-13(9)15)16-21(19,20)12-6-3-10(4-7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUJJIDXLITDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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